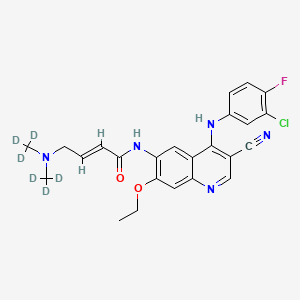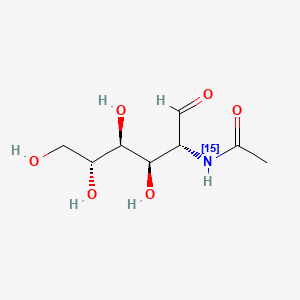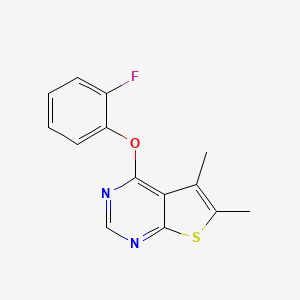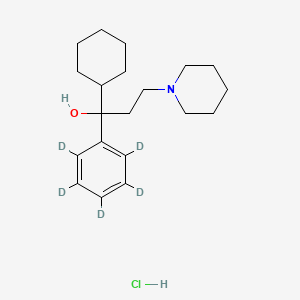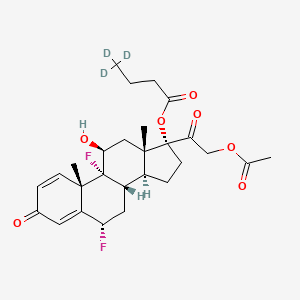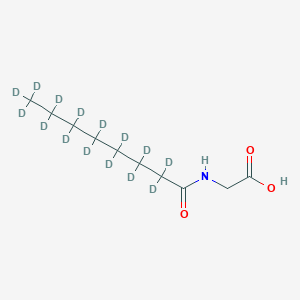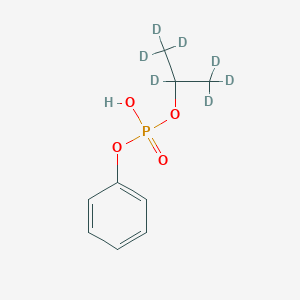
Isopropyl Phenyl Phosphate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl phenyl-d7 is a deuterium-labeled version of isopropyl phenyl. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl phenyl-d7 typically involves the deuteration of isopropyl phenyl. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of isopropyl phenyl-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions: Isopropyl phenyl-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert isopropyl phenyl-d7 to its corresponding alcohols.
Substitution: The aromatic ring in isopropyl phenyl-d7 can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
科学的研究の応用
Isopropyl phenyl-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
作用機序
The mechanism of action of isopropyl phenyl-d7 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track the movement and transformation of the compound. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug development and other applications.
類似化合物との比較
Isopropyl phenyl: The non-deuterated version of isopropyl phenyl-d7.
Isopropyl phenyl phosphate-d7: Another deuterium-labeled compound with similar applications.
Uniqueness: Isopropyl phenyl-d7 is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to non-labeled compounds. This makes it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
特性
分子式 |
C9H13O4P |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate |
InChI |
InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D |
InChIキー |
WRXFONORSZHETC-UNAVHCQLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1 |
正規SMILES |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

